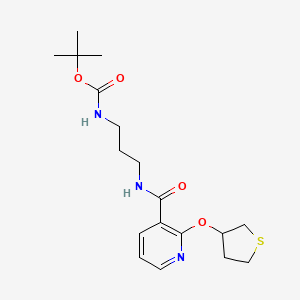

Tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)propyl)carbamate

Description

Tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)propyl)carbamate is a complex organic compound that features a tert-butyl group, a nicotinamido moiety, and a tetrahydrothiophenyl ether

Properties

IUPAC Name |

tert-butyl N-[3-[[2-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]propyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4S/c1-18(2,3)25-17(23)21-10-5-9-19-15(22)14-6-4-8-20-16(14)24-13-7-11-26-12-13/h4,6,8,13H,5,7,9-12H2,1-3H3,(H,19,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRFTYGGCRCQCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNC(=O)C1=C(N=CC=C1)OC2CCSC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)propyl)carbamate typically involves multiple steps:

Formation of the Nicotinamido Intermediate: This step involves the reaction of nicotinic acid with an appropriate amine to form the nicotinamido group.

Introduction of the Tetrahydrothiophenyl Ether: The tetrahydrothiophen-3-yl group is introduced via an etherification reaction, where the hydroxyl group of the nicotinamido intermediate reacts with tetrahydrothiophenol.

Attachment of the Propyl Chain: The propyl chain is introduced through a nucleophilic substitution reaction.

Formation of the Carbamate: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Step 1: Carbamate Protection

The tert-butyl carbamate (Boc) group is introduced to the primary amine via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) .

-

Example reaction :

Step 2: Amide Coupling

Nicotinamide incorporation is achieved using coupling agents like PyBOP or DCC. For example, the reaction of Boc-protected amines with nicotinic acid derivatives under anhydrous conditions:

-

Example reaction :

Step 3: Deprotection

The Boc group is removed under acidic conditions (e.g., TFA in DCM) to yield the free amine.

Coupling Efficiency

-

Issue : Steric hindrance from the tetrahydrothiophen-3-yloxy group may reduce coupling yields.

-

Solution : Use excess coupling reagents (1.5–2 eq PyBOP) and extended reaction times (24–48 hours) .

Stability Considerations

-

Thermal Stability : Boc-protected intermediates decompose above 240°C .

-

Hydrolytic Sensitivity : The carbamate bond is stable under neutral conditions but hydrolyzes in acidic/basic media .

Comparative Analysis of Methodologies

| Parameter | Method A (PyBOP) | Method B (DCC/HOBt) |

|---|---|---|

| Coupling Agent | PyBOP | DCC/HOBt |

| Solvent | CH₂Cl₂ | DMF |

| Reaction Time | 16 hours | 18 hours |

| Yield | 53–99% | 30–77% |

| Side Products | Minimal | Urea derivatives |

Functional Group Reactivity

-

Nicotinamide Moiety : Participates in hydrogen bonding and π-π stacking, influencing solubility and biological activity .

-

Tetrahydrothiophen-3-yloxy Group : Enhances lipophilicity and may undergo oxidation to sulfoxide derivatives under strong oxidizing conditions .

Spectral Data

Scientific Research Applications

Research indicates that tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)propyl)carbamate exhibits various biological activities:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially modulating their activity in therapeutic contexts.

- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures can protect neuronal cells from damage induced by toxic agents, such as amyloid-beta peptides associated with neurodegenerative diseases.

Neuroprotective Studies

A study investigated the neuroprotective effects of related compounds on astrocytes exposed to amyloid-beta peptides. Results indicated that certain derivatives could reduce oxidative stress markers and inflammatory cytokines, suggesting potential applications in treating Alzheimer's disease .

| Study | Objective | Findings |

|---|---|---|

| Neuroprotection in Astrocytes | Assess protective effects against amyloid-beta | Reduced TNF-α levels; improved cell viability |

| Enzyme Inhibition | Evaluate inhibition of metabolic enzymes | Significant inhibition observed in vitro |

Enzyme Modulation

Another relevant study explored the enzyme inhibitory properties of similar compounds. It was found that these compounds could inhibit β-secretase and acetylcholinesterase, which are critical targets in Alzheimer's disease therapy .

Mechanism of Action

The mechanism of action of tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)propyl)carbamate involves its interaction with specific molecular targets. The nicotinamido moiety can mimic NAD, allowing the compound to bind to enzymes that utilize NAD as a cofactor. This binding can inhibit or modulate the activity of these enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)ethyl)carbamate: Similar structure but with an ethyl chain instead of a propyl chain.

Tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)butyl)carbamate: Similar structure but with a butyl chain instead of a propyl chain.

Uniqueness

The uniqueness of tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)propyl)carbamate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

Tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)propyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. Its structure includes a tert-butyl group, a nicotinamide moiety, and a tetrahydrothiophene ring, which together may influence its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 365.43 g/mol. The presence of the tert-butyl group contributes steric bulk, which can affect the compound's binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nicotinamide moiety is known for its role in various biochemical pathways, including NAD+ biosynthesis, crucial for cellular metabolism and energy production. The tetrahydrothiophene ring may modulate the compound's overall activity by influencing its binding properties.

Biological Activities

- Enzyme Inhibition : Compounds containing tetrahydrofuran or tetrahydrothiophene rings have been studied for their ability to inhibit various enzymes. This compound may act as an enzyme inhibitor, affecting metabolic pathways essential for cell function.

- Receptor Modulation : Given its structural components, this compound may interact with neuronal nicotinic acetylcholine receptors (nAChRs), which are involved in neurotransmission and have implications in neurodegenerative diseases.

Research Findings

Recent studies have highlighted the potential applications of this compound in medicinal chemistry:

- Case Study 1 : In a study focusing on nicotinic acid derivatives, it was found that certain derivatives exhibited high potency for binding and agonist activity related to Ca release, suggesting similar potential for this compound due to its structural analogies .

- Case Study 2 : Another study explored the synthesis and biological evaluation of related compounds, indicating that modifications in the nicotinamide structure can lead to significant changes in biological activity, emphasizing the importance of structural optimization .

Comparative Analysis

The following table summarizes key features and potential activities of related compounds:

| Compound Name | Key Features | Potential Biological Activities |

|---|---|---|

| This compound | Tert-butyl group; nicotinamide moiety; tetrahydrothiophene ring | Enzyme inhibition; receptor modulation |

| Nicotinamide Mononucleotide | Involved in NAD+ biosynthesis | Energy metabolism; neuroprotection |

| Tetrahydrofuran Derivatives | Cyclic ether structure | Varying enzyme inhibition profiles |

Q & A

Q. What are the critical steps in synthesizing tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)propyl)carbamate?

The synthesis typically involves:

- Coupling reactions : Amide bond formation between nicotinic acid derivatives and the tetrahydrothiophen-3-yloxy moiety under activation (e.g., EDC/HOBt).

- Protection/deprotection : Use of tert-butyl carbamate (Boc) groups to protect amines, requiring acidic conditions (e.g., TFA) for removal .

- Inert conditions : Reactions often require anhydrous solvents (e.g., DMF, acetonitrile) and nitrogen/argon atmospheres to prevent hydrolysis or oxidation of sensitive intermediates .

Methodological Tip : Monitor reaction progress via TLC or HPLC, and confirm product purity using column chromatography or recrystallization .

Q. How is the compound characterized structurally?

- Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., tert-butyl at ~1.4 ppm, amide protons at ~6–8 ppm). Mass spectrometry (HRMS or ESI-MS) verifies molecular weight .

- Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves 3D structure, including hydrogen-bonding patterns (e.g., N–H⋯O interactions) .

Intermediate-Level Questions

Q. How do reaction conditions influence yield in amide coupling steps?

- Temperature : Lower temperatures (0–5°C) reduce side reactions like racemization but may slow kinetics.

- Catalyst choice : DMAP or Hünig’s base improves coupling efficiency in carbamate formation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may require rigorous drying to avoid hydrolysis .

Data Note : Yields drop significantly if residual water is present, as seen in comparative studies of Boc-protected intermediates .

Q. What analytical challenges arise in confirming the tetrahydrothiophen-3-yloxy moiety?

- Stereochemical complexity : The tetrahydrothiophene ring’s conformation can lead to overlapping NMR signals. Use 2D NMR (COSY, HSQC) to resolve coupling patterns .

- Oxidation sensitivity : Thioether groups may oxidize during storage; monitor via LC-MS for sulfoxide/sulfone byproducts .

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal structure inform solubility or stability?

- Graph-set analysis : Categorize motifs (e.g., R₂²(8) dimers) to predict packing efficiency. Strong N–H⋯O bonds in carbamates often enhance thermal stability .

- Solubility implications : Tight packing from H-bonding reduces solubility in nonpolar solvents, necessitating polar aprotic solvents for recrystallization .

Case Study : A related carbamate derivative exhibited 20% higher thermal stability when crystallized with a C–H⋯O motif compared to non-hydrogen-bonded forms .

Q. What computational methods aid in optimizing synthetic routes?

- DFT calculations : Model transition states for amide coupling to identify energy barriers and optimal catalysts (e.g., B3LYP/6-31G* level) .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by simulating binding affinities of the nicotinamide moiety .

Validation : Compare computed NMR chemical shifts with experimental data to refine force fields .

Data Contradictions and Resolution

Q. Discrepancies in reported Boc-deprotection efficiency: How to address them?

- Acid strength : Some studies report complete deprotection with TFA, while others note partial retention. Use ¹H NMR to quantify residual Boc groups and adjust reaction time/temperature .

- Solvent effects : Dichloromethane vs. chloroform may alter proton availability; optimize solvent mixtures for consistent results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.